molecular formula C7H16N2 B13213986 Methyl({[(3R)-piperidin-3-yl]methyl})amine

Methyl({[(3R)-piperidin-3-yl]methyl})amine

Cat. No.: B13213986
M. Wt: 128.22 g/mol
InChI Key: CYDMJLIOBYDVSP-SSDOTTSWSA-N
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Description

Methyl({[(3R)-piperidin-3-yl]methyl})amine is a chiral piperidine derivative with a methyl group on the nitrogen atom and a methylamine substituent at the (3R)-position of the piperidine ring. Its molecular formula is C₇H₁₆N₂, and its molecular weight is 128.21 g/mol. This compound is structurally characterized by:

  • A six-membered piperidine ring with a methyl group on the nitrogen.
  • A (3R)-configured methylamine (-CH₂NH₂) substituent on the ring.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-methyl-1-[(3R)-piperidin-3-yl]methanamine

InChI

InChI=1S/C7H16N2/c1-8-5-7-3-2-4-9-6-7/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI Key

CYDMJLIOBYDVSP-SSDOTTSWSA-N

Isomeric SMILES

CNC[C@H]1CCCNC1

Canonical SMILES

CNCC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[(3R)-piperidin-3-yl]methyl})amine typically involves several steps, including reduction, selective oxidation, alkylation, deprotection, and acylation reactions. One common method involves using benzyl bromide as a raw material to form an onium pyridine salt, followed by reduction and selective oxidation . The process may also include alkylation and deprotection steps to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. An improved process for the preparation of related compounds, such as tofacitinib citrate, involves the synthesis of key intermediates like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine as tartarate salt . This process aims to address quality and yield issues, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl({[(3R)-piperidin-3-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Methyl({[(3R)-piperidin-3-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl({[(3R)-piperidin-3-yl]methyl})amine involves its interaction with specific molecular targets. For instance, in the context of drug discovery, it may target enzymes or receptors involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares Methyl({[(3R)-piperidin-3-yl]methyl})amine with key analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name N-Substituent 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Methyl -CH₂NH₂ C₇H₁₆N₂ 128.21 Chiral intermediate, potential enzyme inhibitor [Synthesis Refs]
(3R)-1-Benzylpiperidin-3-amine Benzyl -NH₂ C₁₂H₁₈N₂ 190.28 Intermediate for Tofacitinib synthesis
{[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine 2-Thienylmethyl -CH₂NH₂ C₁₁H₁₈N₂S 210.34 Irritant; research applications in organic synthesis
[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine Methyl (bipiperidine) -CH₂NH₂ C₁₂H₂₅N₃ 211.35 Complex pharmacokinetics; irritant
6WZU-1 (PLpro inhibitor) Multiple groups* -CH₂-linked complex C₂₆H₃₄N₆ 446.60 SARS-CoV-2 PLpro inhibitor with ideal ADMET profile

*6WZU-1 includes a pyridinylethyl-phenylethyl backbone linked to the piperidine-methylamine group.

Key Observations:
  • Benzyl groups (e.g., in (3R)-1-benzylpiperidin-3-amine) are common in drug intermediates but may increase lipophilicity and susceptibility to oxidative metabolism .
  • 3-Position Substituent Effects :
    • -CH₂NH₂ (primary amine) enables hydrogen bonding with biological targets, critical for enzyme inhibition (e.g., PLpro interaction in 6WZU-1) .
    • Direct -NH₂ (as in (3R)-1-benzylpiperidin-3-amine) lacks the methylene spacer, reducing conformational flexibility.

Biological Activity

Methyl({[(3R)-piperidin-3-yl]methyl})amine, also known as 3-(methylamino)piperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

This compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. Its structural features contribute to its pharmacological effects, making it a candidate for further research in therapeutic applications.

The biological activity of this compound is largely attributed to its ability to act as a ligand for several neurotransmitter receptors, particularly in the central nervous system (CNS). The piperidine ring structure allows for interactions with opioid receptors, which are crucial in pain modulation and reward pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and selectivity. Research indicates that modifications to the piperidine ring and the methyl group can significantly influence its receptor binding affinity and functional activity.

Key Findings:

  • Substituent Effects : Variations in the 3- and 4-position substituents on the piperidine ring can alter antagonist or agonist properties at opioid receptors. For instance, compounds with specific methyl substitutions demonstrated enhanced antagonist potency at μ-opioid receptors .
  • Isomeric Differences : The (3R,4R) isomer has been shown to exhibit more potent antagonist activity compared to its (3S,4S) counterpart .

Case Study 1: Opioid Receptor Antagonism

A study examining various N-substituted piperidine derivatives found that this compound analogs exhibited significant antagonist activity at μ and κ opioid receptors. These findings suggest potential applications in managing opioid addiction and overdose situations .

Case Study 2: GlyT1 Inhibition

Research into related piperidine compounds has identified them as selective GlyT1 inhibitors, which are promising for treating schizophrenia. This compound derivatives showed varying degrees of inhibition against GlyT1, indicating a potential role in modulating glutamatergic transmission .

Table 1: Biological Activity of this compound Derivatives

CompoundReceptor TypeActivityEC50 (μM)
Compound Aμ-opioidAntagonist0.45
Compound BGlyT1Inhibitor0.026
Compound Cκ-opioidAntagonist0.12

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
3-Methyl GroupIncreased antagonist potency
4-Methyl GroupAltered selectivity towards μ or κ receptors

Q & A

Basic: What synthetic routes are commonly employed to prepare Methyl({[(3R)-piperidin-3-yl]methyl})amine?

A stepwise approach is typically used, involving:

  • N-Acylation : Protection of the amine group in 3-amino-4-methylpyridine to prevent side reactions .
  • Quaternization : Treatment with benzyl halide to form a quaternary ammonium salt .
  • Partial Reduction : Sodium borohydride in methanol/water selectively reduces the pyridine ring to a piperidine intermediate .
  • Reductive Amination : Methanolic methylamine and titanium(IV) isopropoxide introduce the methylamine group, followed by resolution using chiral acids (e.g., ditoluoyl-L-tartaric acid) to isolate the (3R)-stereoisomer .
    Key Methodological Note : Stereochemical purity is critical; chiral resolution or asymmetric catalysis may be required to avoid racemization .

Advanced: How can researchers address stereochemical challenges in synthesizing enantiopure this compound?

The (3R)-configuration introduces complexity due to potential epimerization during synthesis. Strategies include:

  • Chiral Resolution : Diastereomeric salt formation using enantiopure resolving agents (e.g., L-tartaric acid derivatives) .
  • Asymmetric Catalysis : Transition metal catalysts with chiral ligands to direct stereochemistry during reductive amination .
  • Analytical Validation : Confirm stereopurity via chiral HPLC or X-ray crystallography .
    Data Contradiction : reports diastereomer separation via column chromatography, but yields vary (e.g., 17–25%), highlighting the need for optimization .

Basic: What analytical techniques are used to confirm the structure of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm connectivity and stereochemistry (e.g., δ 2.1–3.5 ppm for piperidine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 215 [M+H]+ for a related analog) .
  • Elemental Analysis : Ensures purity (>95% by HPLC) .

Advanced: How do molecular docking studies inform the pharmacological targeting of this compound derivatives?

Docking simulations predict binding affinities to target proteins like ACE2. For example:

Compound StructureTarget ProteinFree Energy (kcal/mol)Reference
N-(piperidin-3-yl)methanesulfonamideACE2-7.83
Methylamine-pyrrolidine derivativesACE2-7.71 to -7.92
Key Insight : The piperidine scaffold’s rigidity and amine positioning enhance hydrogen bonding with ACE2 catalytic residues .

Basic: What are the common intermediates in the synthesis of this compound?

  • 1-Benzyl-4-methylpiperidin-3-one : Generated via hydrolysis of reduced intermediates .
  • Protected Amines : N-Ethyloxycarbonyl derivatives stabilize reactive amines during synthesis .
  • Quaternary Salts : Benzylated intermediates facilitate selective reduction .

Advanced: How do QSAR models guide the optimization of this compound analogs?

Quantitative Structure-Activity Relationship (QSAR) studies prioritize analogs with:

  • Lipophilicity (Log P) : Optimal values (~2–3) enhance membrane permeability .
  • Steric Parameters (SMR) : Bulky substituents on the piperidine ring improve target selectivity .
    Example Equation : Antibacterial activity = 0.76(Log P) – 1.24(SMR) + 2.1 (r² = 0.89) .

Basic: What safety precautions are required when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of amine vapors .
  • Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced: How do metabolic enzymes like CYP2D6 influence the pharmacokinetics of this compound?

CYP2D6 mediates oxidative metabolism, producing N-oxide derivatives. Key considerations:

  • Inhibition Studies : Co-administration with CYP2D6 inhibitors (e.g., quinidine) alters clearance rates .
  • Species Variability : Rodent vs. human liver microsomes show differential metabolite profiles .

Basic: What role does this compound play in neurological research?

It modulates neurotransmitter systems (e.g., dopamine, glutamate) via:

  • Receptor Binding : Affinity for σ receptors or NMDA subunits .
  • Synaptic Plasticity : Inhibition of presynaptic glutamate release in spinal cord models .

Advanced: How do conflicting data on synthetic yields arise, and how can they be resolved?

Discrepancies in yields (e.g., 17% vs. 25% for similar routes) stem from:

  • Reaction Conditions : Temperature (35°C vs. room temp) and catalyst loading (CuBr vs. Pd) .
  • Resolution Efficiency : Chiral acid choice (tartaric vs. mandelic acid) impacts diastereomer separation .
    Resolution Strategy : Systematic optimization of solvent polarity and stoichiometry .

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